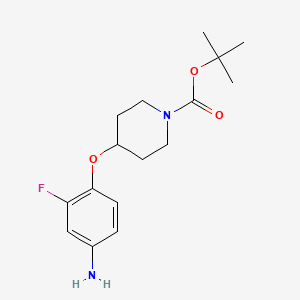
2-chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 757-81-7) is an organosulfonamide compound and a derivative of benzene. It is a white crystalline solid with a molecular weight of 250.60 g/mol and a melting point of 115-117 °C. In organic synthesis, it is used as a starting material for the preparation of various pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Sulfonamides, including structures similar to 2-chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide, have been widely studied for their pharmacological properties. These compounds serve as the basis for a variety of drugs due to their ability to inhibit carbonic anhydrase (CA), among other targets. For instance, sulfonamide derivatives have shown promise as selective inhibitors for antiglaucoma drugs targeting CA II and as diagnostic tools for cancer targeting CA IX/XII. The development of novel sulfonamides that act as selective antiglaucoma and antitumor agents highlights the ongoing need for new drugs with improved specificity and efficacy (Carta, Scozzafava, & Supuran, 2012). Furthermore, advancements in sulfur chemistry have been crucial for acid gas treatment, showing the importance of sulfur-containing compounds like sulfonamides in environmental and industrial applications (Gupta, Ibrahim, & Shoaibi, 2016).
Environmental and Ecotoxicology Studies
Research has also focused on the environmental fate and ecotoxicological impacts of polyfluoroalkyl chemicals, which share structural features with the aforementioned sulfonamide. These studies are crucial for understanding the persistence and toxicity of such compounds in the environment. For example, microbial degradation of polyfluoroalkyl chemicals has been examined to assess their breakdown and potential formation of toxic perfluoroalkyl acids (PFAAs), shedding light on the environmental behavior and risks associated with these substances (Liu & Mejia Avendaño, 2013).
Propriétés
IUPAC Name |
2-chloro-N-propan-2-yl-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO2S/c1-6(2)15-18(16,17)9-5-7(10(12,13)14)3-4-8(9)11/h3-6,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKBIDBAMJWRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

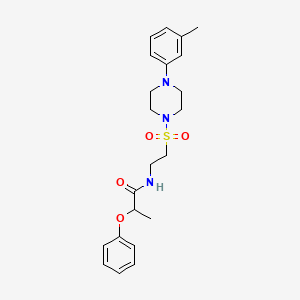
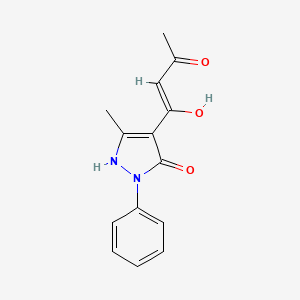
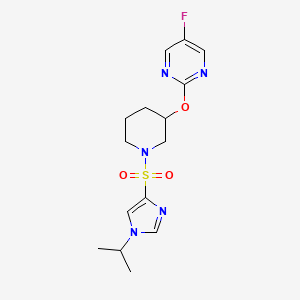
![Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2551859.png)
![ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2551861.png)
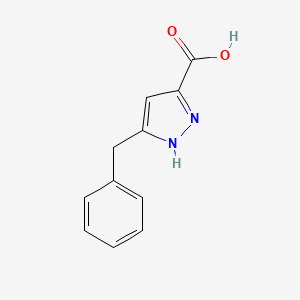
![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2551865.png)

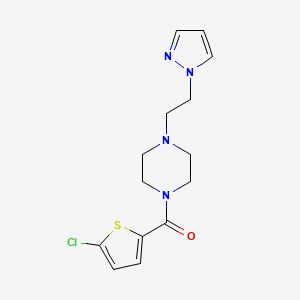
![4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine](/img/structure/B2551870.png)
![2-[[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2551872.png)

![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)
